CART (55-102) (rat) CART (55-102) (rat) Cocaine- and amphetamine-regulated transcript (CART) with potent appetite-suppressing activity. Satiety factor; inhibits normal and starvation-induced feeding. Closely related to the actions of leptin and neuropeptide Y; blocks the neuropeptide Y-induced feeding response. Induces anxiety and stress behavior in rodents.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0013268
InChI: InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244)
SMILES: CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN
Molecular Formula: C226H367N65O65S7
Molecular Weight: 5259 g/mol

CART (55-102) (rat)

CAS No.:

Cat. No.: VC0013268

Molecular Formula: C226H367N65O65S7

Molecular Weight: 5259 g/mol

* For research use only. Not for human or veterinary use.

CART (55-102) (rat) -

Molecular Formula C226H367N65O65S7
Molecular Weight 5259 g/mol
IUPAC Name 2-[[91-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[1-(2-amino-3-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-24,44,62-tris(4-aminobutyl)-9-(2-amino-2-oxoethyl)-76-(3-amino-3-oxopropyl)-15-benzyl-50-butan-2-yl-4a,53,65-tris(3-carbamimidamidopropyl)-79-(2-carboxyethyl)-35,88-bis(carboxymethyl)-10a-(1-hydroxyethyl)-12,13a-bis(hydroxymethyl)-56,71,85-trimethyl-18,21,41-tris(2-methylpropyl)-2a,5a,7,8a,10,11a,13,14a,16,19,22,25,34,37,40,43,46,49,52,55,58,61,64,67,70,73,75,78,81,84,87,90,96-tritriacontaoxo-68-propan-2-yl-3,4,29,30,93,94-hexathia-3a,6a,8,9a,11,12a,14,15a,17,20,23,26,33,36,39,42,45,48,51,54,57,60,63,66,69,72,74,77,80,83,86,89,97-tritriacontazatetracyclo[36.35.22.206,32.097,101]pentadecahectane-27-carbonyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C226H367N65O65S7/c1-24-117(16)175(235)221(353)290-85-44-58-162(290)215(347)288-179(119(18)26-3)218(350)274-147(94-126-61-65-128(296)66-62-126)202(334)262-140(70-74-172(307)308)193(325)259-132(50-32-37-78-229)188(320)258-133(51-33-38-79-230)190(322)269-145(93-125-59-63-127(295)64-60-125)186(318)248-100-168(302)254-137(67-71-163(232)297)197(329)286-177(116(14)15)222(354)291-86-45-57-161(291)214(346)264-141(75-87-357-23)195(327)280-155-106-359-360-107-156-211(343)273-150(97-174(311)312)205(337)283-159-110-363-362-109-158(212(344)275-151(223(355)356)91-114(10)11)279-191(323)134(52-34-39-80-231)260-199(331)142(88-111(4)5)267-200(332)143(89-112(6)7)268-203(335)146(92-124-46-28-27-29-47-124)270-206(338)152(103-292)276-204(336)148(95-165(234)299)271-209(341)157(282-207(339)153(104-293)277-219(351)180(123(22)294)284-170(304)102-247-185(317)130(53-40-81-242-224(236)237)263-213(345)160-56-43-84-289(160)220(159)352)108-361-358-105-154(278-194(326)139(68-72-164(233)298)261-192(324)138(69-73-171(305)306)255-167(301)99-245-181(313)120(19)251-198(330)149(96-173(309)310)272-210(155)342)208(340)252-122(21)183(315)285-176(115(12)13)217(349)265-135(54-41-82-243-225(238)239)189(321)257-129(48-30-35-76-227)184(316)246-98-166(300)250-121(20)182(314)256-136(55-42-83-244-226(240)241)196(328)287-178(118(17)25-2)216(348)249-101-169(303)253-131(49-31-36-77-228)187(319)266-144(90-113(8)9)201(333)281-156/h27-29,46-47,59-66,111-123,129-162,175-180,292-296H,24-26,30-45,48-58,67-110,227-231,235H2,1-23H3,(H2,232,297)(H2,233,298)(H2,234,299)(H,245,313)(H,246,316)(H,247,317)(H,248,318)(H,249,348)(H,250,300)(H,251,330)(H,252,340)(H,253,303)(H,254,302)(H,255,301)(H,256,314)(H,257,321)(H,258,320)(H,259,325)(H,260,331)(H,261,324)(H,262,334)(H,263,345)(H,264,346)(H,265,349)(H,266,319)(H,267,332)(H,268,335)(H,269,322)(H,270,338)(H,271,341)(H,272,342)(H,273,343)(H,274,350)(H,275,344)(H,276,336)(H,277,351)(H,278,326)(H,279,323)(H,280,327)(H,281,333)(H,282,339)(H,283,337)(H,284,304)(H,285,315)(H,286,329)(H,287,328)(H,288,347)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,355,356)(H4,236,237,242)(H4,238,239,243)(H4,240,241,244)
Standard InChI Key XXBSYMBQWAWYIX-UHFFFAOYSA-N
SMILES CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN
Canonical SMILES CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N4CCCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CO)C(C)O)CCCNC(=N)N)NC(=O)C(NC2=O)CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)CCCCN)CC(C)C)CC(C)C)CC5=CC=CC=C5)CO)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)CCCNC(=N)N)C(C)C)C)CCC(=O)N)CCC(=O)O)C)CC(=O)O)NC(=O)C(CCSC)NC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(C(C)CC)NC(=O)C9CCCN9C(=O)C(C(C)CC)N)CC(C)C)CCCCN

Chemical Structure and Properties

Molecular Characteristics

CART (55-102) (rat) possesses specific molecular properties that contribute to its biological activity. The technical specifications of this peptide are summarized in the following table:

PropertySpecification
Molecular Weight5259.21
Molecular FormulaC₂₂₆H₃₆₇N₆₅O₆₅S₇
CAS Number209615-79-2
Purity≥95% (HPLC)
SolubilitySoluble to 1 mg/ml in water
StorageRecommended at -20°C

Table 1: Key molecular properties of CART (55-102) (rat)

Sequence and Structural Features

The amino acid sequence of CART (55-102) (rat) is:

IPIYEKKYGQVPMCDAGEQCAVRKGARIGKLCDCPRGTSCNSFLLKCL

A distinctive structural feature of this peptide is the presence of three disulfide bridges between cysteine residues at positions 14-32, 20-40, and 34-47 . These disulfide bridges are critical for maintaining the three-dimensional structure of the peptide and are essential for its biological activity . The complex tertiary structure created by these disulfide bonds contributes to the specific receptor binding properties of CART (55-102) (rat) .

Biological Functions

Role in Appetite Regulation

One of the most well-documented functions of CART (55-102) (rat) is its potent appetite-suppressing activity . It acts as a satiety factor that inhibits both normal and starvation-induced feeding behaviors . Research has demonstrated significant functional relationships between CART peptide and other appetite-regulating molecules:

  • CART (55-102) (rat) exhibits actions closely related to those of leptin, a hormone that suppresses appetite

  • It effectively blocks feeding responses induced by neuropeptide Y (NPY), a potent orexigenic peptide

  • Central administration of CART significantly inhibits fasting-induced feeding in broiler chicks

These findings position CART (55-102) (rat) as an important component of the complex neurohormonal network regulating energy homeostasis and feeding behavior .

Effects on Anxiety and Stress

Beyond its role in appetite regulation, CART (55-102) (rat) has been implicated in modulating anxiety and stress behaviors in rodents . Studies have shown that:

  • Intracerebroventricular administration of CART (55-102) reduces time spent in open arms in elevated plus-maze tests, indicating anxiogenic-like effects

  • These anxiety-like behaviors induced by CART (55-102) can be attenuated by widely prescribed anxiolytics such as diazepam and buspirone

  • CART (55-102) significantly reduces social interaction in mice, further supporting its anxiogenic properties

This dual role in both appetite suppression and anxiety modulation suggests that CART peptides may be involved in the physiological stress response, potentially linking feeding behavior to emotional states .

Pharmacological Effects

Systemic Administration

A groundbreaking study demonstrated that systemic (intraperitoneal) administration of CART (55-102) (rat) effectively attenuates psychostimulant-mediated locomotor activity in rats . Key findings include:

  • CART (55-102) reduced locomotor activity induced by cocaine (10 mg/kg ip) and amphetamine (2 mg/kg ip)

  • Inactive CART 1-27 (used as a peptide control) had no effect on cocaine or amphetamine-induced locomotor activity

  • The inhibitory effect after systemic administration is similar to that seen when CART is administered directly into the nucleus accumbens

This research provides strong evidence that CART (55-102) (rat), when administered peripherally, crosses the blood-brain barrier and exerts physiological effects on psychostimulant-mediated behavior .

Central Administration

Direct central administration of CART (55-102) (rat) has been extensively studied across various brain regions with notable effects:

  • Intracerebroventricular (ICV) injection significantly inhibits fasting-induced feeding in broiler chicks

  • ICV administration attenuates neuropeptide Y-induced feeding in both broiler and layer chicks

  • Intra-VTA administration produces locomotor activity but attenuates cocaine-mediated locomotion

  • Administration into the basolateral amygdala, ventral pallidum, VTA, and paraventricular thalamus inhibits psychostimulant-mediated behavior

These varied responses to central administration highlight the complex and region-specific actions of CART peptide in the brain .

Dose-Response Relationship

A particularly interesting aspect of CART (55-102) (rat) pharmacology is its U-shaped dose-response curve in relation to psychostimulant effects . The following table summarizes this relationship:

CART (55-102) DoseEffect on Cocaine-Induced Locomotor ActivityEffect on Amphetamine-Induced Locomotor Activity
Lower doses (<10 µg/kg)Minimal inhibitionMinimal inhibition
10 µg/kg~75% inhibitionPartial inhibition
25 µg/kgMaximum inhibition (~100%)Maximum inhibition (~50%)
Higher doses (>25 µg/kg)Reduced inhibitionReduced inhibition

Table 2: Dose-response relationship of CART (55-102) (rat) on psychostimulant-induced locomotor activity

This biphasic response suggests the presence of at least two CART peptide receptor types with different affinities and potentially opposing functions . This complex pharmacology may explain why CART (55-102) has been characterized as both cocaine-like and anti-cocaine in various studies .

Research Applications

CART (55-102) (rat) has significant research applications in multiple fields:

  • As a tool for investigating appetite regulation mechanisms and potential treatments for obesity

  • For studying anxiety-related behaviors and potential anxiolytic interventions

  • In addiction research, particularly for understanding psychostimulant effects and developing potential therapeutic strategies

  • As a model peptide for investigating the blood-brain barrier permeability of larger peptide molecules

The unique properties of CART (55-102) (rat) make it valuable in these research contexts, providing insights into complex neurobiological processes .

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